molecular formula C10H19NO B1381975 1-Aza-spiro[5.5]undecan-4-ol CAS No. 1368355-91-2

1-Aza-spiro[5.5]undecan-4-ol

Cat. No.: B1381975
CAS No.: 1368355-91-2
M. Wt: 169.26 g/mol
InChI Key: KPIRHAXWIZECRR-UHFFFAOYSA-N
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Description

1-Aza-spiro[55]undecan-4-ol is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Aza-spiro[5.5]undecan-4-ol can be synthesized through several methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spiro ring system in a single step. Another method involves the alkynylation of salicylaldehyde followed by dearomatizative cyclization, which constructs the spiro center .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

1-Aza-spiro[5.5]undecan-4-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atom and the hydroxyl group in the spiro ring system.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as sodium azide .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of new spirocyclic compounds with different functional groups .

Comparison with Similar Compounds

1-Aza-spiro[5.5]undecan-4-ol can be compared with other spirocyclic compounds such as 1-oxa-9-azaspiro[5.5]undecane and 1,3-dioxane-1,3-dithiane spiranes. These compounds share similar structural features but differ in the heteroatoms present in the spiro ring system . The presence of a nitrogen atom in this compound makes it unique and imparts specific reactivity and biological activity that distinguishes it from other spirocyclic compounds .

Similar Compounds

Biological Activity

1-Aza-spiro[5.5]undecan-4-ol is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound features a unique spirocyclic structure that incorporates a nitrogen atom within its framework. The molecular formula is C10_{10}H17_{17}N, with a molecular weight of 169.26 g/mol. The spiro connection between two five-membered rings contributes to its distinctive properties, making it an interesting candidate for various biological applications.

Pharmacological Applications

This compound has been studied for its potential in several therapeutic areas:

  • Neurological Disorders : The compound has shown promise in preclinical models for treating conditions such as Alzheimer’s disease and other forms of dementia due to its ability to cross the blood-brain barrier.
  • Cancer Therapy : Its structural analogs have been explored for their anti-cancer properties, particularly as inhibitors of specific kinases involved in cancer progression .
  • Anti-inflammatory Activity : The compound has been identified as a potential scaffold for developing anti-inflammatory agents, with specific modifications enhancing its activity against inflammatory pathways .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : Research indicates that derivatives of this compound can act as inhibitors of soluble epoxide hydrolase (sEH), which plays a role in inflammation and pain pathways. For instance, certain derivatives have demonstrated significant sEH inhibitory activity and bioavailability in animal models .
  • Kinase Inhibition : The compound's spirocyclic structure allows it to interact with kinase targets, potentially disrupting signaling pathways critical for cell proliferation and survival. Studies have shown that modifications can enhance selectivity and potency against specific kinases such as GSK-3β and JNK1 .

Case Study 1: Neurological Applications

A study focused on the synthesis of derivatives of this compound aimed to evaluate their pharmacokinetic properties. The results indicated that some derivatives exhibited favorable bioavailability and efficacy in models simulating Alzheimer’s disease, suggesting their potential as therapeutic agents in neurodegenerative disorders.

Case Study 2: Anti-inflammatory Effects

In an investigation into the anti-inflammatory properties of spirocyclic compounds, researchers found that specific analogs of this compound significantly reduced inflammatory markers in vitro and in vivo. These findings highlight the compound's potential as a basis for new anti-inflammatory drugs .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contextualized within a broader class of spirocyclic compounds. Below is a comparison table highlighting key structural features and biological activities:

Compound NameStructural FeaturesBiological Activity
1-Azaspiro[5.5]undecan-4-one Similar spirocyclic structurePotential antituberculosis agent
Histrionicotoxin Alkaloids Contains spirocyclic frameworkKnown neurotoxic effects
1-Methyl-1-azaspiro[5.5]undecan Methyl substitution at nitrogenAltered pharmacological profile

This table illustrates the diversity within the spirocyclic family and underscores the unique characteristics of this compound that may confer distinct biological activities.

Properties

IUPAC Name

1-azaspiro[5.5]undecan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO/c12-9-4-7-11-10(8-9)5-2-1-3-6-10/h9,11-12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPIRHAXWIZECRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)CC(CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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